8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
CAS No.: 313230-40-9
Cat. No.: VC21461048
Molecular Formula: C22H29N5O5
Molecular Weight: 443.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313230-40-9 |
|---|---|
| Molecular Formula | C22H29N5O5 |
| Molecular Weight | 443.5g/mol |
| IUPAC Name | 8-(azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C22H29N5O5/c1-25-19-18(20(29)24-22(25)30)27(21(23-19)26-11-5-3-4-6-12-26)13-15(28)14-32-17-9-7-16(31-2)8-10-17/h7-10,15,28H,3-6,11-14H2,1-2H3,(H,24,29,30) |
| Standard InChI Key | FHXDTEUHBWWNBO-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=C(C=C4)OC)O |
| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=C(C=C4)OC)O |
Introduction
Chemical Identity and Structural Characterization
8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione is a structurally complex organic molecule with a purine nucleus that has been modified with several functional groups. The compound contains a purine core with multiple substituents including an azepan-1-yl group at position 8, a substituted propyl chain at position 7, and a methyl group at position 3. The molecule also features two carbonyl groups at positions 2 and 6, creating a dione structure characteristic of certain purine derivatives.
The identification and characterization of this compound rely on several standardized identifiers used in chemical databases and reference systems. These identifiers allow researchers to unambiguously reference the compound across different research contexts and regulatory frameworks. The molecular formula indicates the compound contains 22 carbon atoms, 29 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms, creating a moderately sized organic molecule with multiple functional groups.
Chemical Identifiers and Registry Information
The compound is registered with various chemical databases and reference systems using the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 313230-40-9 |
| IUPAC Name | 8-(azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
| Molecular Formula | C₂₂H₂₉N₅O₅ |
| Molecular Weight | 443.5 g/mol |
| PubChem Compound ID | 2863168 |
| Standard InChI | InChI=1S/C22H29N5O5/c1-25-19-18(20(29)24-22(25)30)27(21(23-19)26-11-5-3-4-6-12-26)13-15(28)14-32-17-9-7-16(31-2)8-10-17/h7-10,15,28H,3-6,11-14H2,1-2H3,(H,24,29,30) |
| Standard InChIKey | FHXDTEUHBWWNBO-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=C(C=C4)OC)O |
Physical and Chemical Properties
The physical and chemical properties of 8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione are determined by its molecular structure and functional groups. While detailed experimental data on physical properties is limited in the available literature, several characteristics can be inferred from its structure and comparison with similar compounds in the purine family.
The compound has a molecular weight of 443.5 g/mol, placing it in the range of small to medium-sized drug-like molecules. The presence of multiple functional groups, including the hydroxyl group on the propyl chain, contributes to its potential solubility properties. The azepane ring and methoxyphenoxy groups likely influence the lipophilicity of the compound, which is an important factor for membrane permeability in biological systems.
The functional groups present in this molecule play significant roles in determining its chemical reactivity and potential interactions with biological targets:
These structural features collectively determine the compound's solubility, partition coefficient, and binding affinity to potential biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume